molecular formula C22H29N3O3 B248204 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide

3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide

Cat. No. B248204
M. Wt: 383.5 g/mol
InChI Key: YECJEQZBUFOYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide, commonly known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used as a recreational drug due to its stimulant effects. However, BZP has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also acts as a monoamine oxidase inhibitor, which can lead to increased levels of these neurotransmitters. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been shown to have a higher affinity for the serotonin transporter than the dopamine transporter, which may account for its more pronounced effects on serotonin.
Biochemical and physiological effects:
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been shown to increase heart rate, blood pressure, and body temperature in humans. It also has effects on the central nervous system, including increased alertness, euphoria, and decreased appetite. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been shown to have a lower abuse potential than other stimulants such as amphetamines, but can still lead to dependence and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide also has a longer half-life than other stimulants, which can make it useful for studying the long-term effects of stimulant use. However, 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has limitations as well. It has been shown to have a lower potency than other stimulants, which can make it less useful for studying the effects of high-dose stimulant use. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide also has a more complex mechanism of action than other stimulants, which can make it more difficult to study.

Future Directions

There are several areas of future research for 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide. One area of interest is its potential use as a treatment for anxiety and depression. Further studies are needed to determine the efficacy and safety of 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide in humans. Another area of interest is the potential use of 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide in the treatment of Parkinson's disease. Additional studies are needed to determine the optimal dose and duration of treatment. Finally, further research is needed to better understand the long-term effects of 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide use, including its potential for dependence and withdrawal.

Synthesis Methods

3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide can be synthesized by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting compound can then be further reacted with 2,5-dimethoxybenzaldehyde to form 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide.

Scientific Research Applications

3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been studied for its potential therapeutic applications in various fields such as psychiatry and neurology. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for anxiety and depression in humans. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

Product Name

3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide

InChI

InChI=1S/C22H29N3O3/c1-27-19-8-9-21(28-2)20(16-19)23-22(26)10-11-24-12-14-25(15-13-24)17-18-6-4-3-5-7-18/h3-9,16H,10-15,17H2,1-2H3,(H,23,26)

InChI Key

YECJEQZBUFOYFS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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